molecular formula C19H21N B1511026 1-Benzhydryl-3-propylideneazetidine

1-Benzhydryl-3-propylideneazetidine

Cat. No.: B1511026
M. Wt: 263.4 g/mol
InChI Key: MZORIUUBCCICST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-propylideneazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a benzhydryl (diphenylmethyl) group at position 1 and a propylidene (propenyl) moiety at position 2. However, the provided evidence lacks direct data on this compound, necessitating comparisons with structurally related analogs (e.g., 1-Benzhydrylazetidin-3-ol and 1-Benzhydryl-3-fluoroazetidine ).

Properties

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

1-benzhydryl-3-propylideneazetidine

InChI

InChI=1S/C19H21N/c1-2-9-16-14-20(15-16)19(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-13,19H,2,14-15H2,1H3

InChI Key

MZORIUUBCCICST-UHFFFAOYSA-N

Canonical SMILES

CCC=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The key structural variations among benzhydryl-substituted azetidines lie in the substituent at position 3:

  • 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) : Features a hydroxyl (-OH) group at position 3, enhancing polarity and hydrogen-bonding capacity .
  • 1-Benzhydryl-3-propylideneazetidine : Contains a propenyl group, introducing π-bond conjugation and steric bulk, which may elevate lipophilicity (Log P) and influence receptor binding kinetics.
Table 1: Structural and Hypothetical Physicochemical Comparisons
Compound Substituent (Position 3) Molecular Formula* Molecular Weight* Predicted Log P
1-Benzhydrylazetidin-3-ol -OH C₁₆H₁₇NO 239.32 g/mol ~2.1
1-Benzhydryl-3-fluoroazetidine -F C₁₆H₁₆FN 257.31 g/mol ~3.5
This compound -CH₂CH₂CH₂ C₁₉H₂₁N 275.38 g/mol ~4.8 (estimated)

*Molecular formulas and weights are inferred from substituent additions to the azetidine core (C₁₃H₁₁N base).

Reactivity and Stability

  • Fluoro Derivative : Fluorine’s electron-withdrawing effect could enhance ring stability and resistance to enzymatic degradation, as seen in fluorinated pharmaceuticals .
  • Propylidene Derivative : The propenyl group’s unsaturation might increase susceptibility to electrophilic addition or polymerization, though steric hindrance from the benzhydryl group could mitigate reactivity.

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